

# Application Notes and Protocols: Ru/(R)-BINAP Catalyzed Asymmetric Hydrogenation

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, which are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries. The ruthenium-catalyzed asymmetric hydrogenation utilizing the chiral ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as **(R)-BINAP**, is a seminal and widely adopted technology developed by Nobel laureate Ryoji Noyori.[1][2] This system is renowned for its high enantioselectivity and broad substrate scope, enabling the efficient production of a wide variety of chiral alcohols and other enantiomerically enriched molecules.[1][3] Industrial applications of this methodology include the synthesis of the anti-inflammatory drug naproxen and the antibacterial agent levofloxacin.[1]

These application notes provide an overview of the Ru/(R)-BINAP catalyzed hydrogenation, including detailed experimental protocols for catalyst preparation and hydrogenation of various substrates. The information is intended to guide researchers in the successful application of this robust catalytic system.

# Data Presentation: Performance of Ru/(R)-BINAP Catalyzed Hydrogenation



The following tables summarize the performance of various Ru/(R)-BINAP catalyst systems in the asymmetric hydrogenation of different classes of substrates.

## Table 1: Asymmetric Hydrogenation of Functionalized Ketones



Subs trate	Catal yst	S/C Ratio	H <sub>2</sub> Pres sure (atm)	Tem perat ure (°C)	Solv ent	Time (h)	Conv ersio n (%)	Prod uct	ee (%)	Refer ence
Aceto phen one	trans- [RuCl 2{(S,S) )- dpen} {(R)- binap	1000	8	25	2- propa nol	4	>99	(R)-1- Phen yletha nol	80	[4]
Phen ylglyo xal diethy laceta	RuCl <sub>2</sub> [(S)- TolBI NAP] [(R)- DMA PEN]	-	-	-	-	-	-	(S)-1- Phen yl- 2,2- dietho xyeth anol	98	[5]
α- Chlor oacet ophe none	Ru(O Tf) INVA LID- LINK-	1000	10	-	CH₃O H	10	-	(R)-2- Chlor o-1- pheny lethan ol	96	[5]
2,4,4- Trime thyl- 2- cyclo hexen one	[RuCl 2(rac-tolBIN AP) {(S,S) - DPE N}]	-	-	-	-	-	-	(2R,4 S)-2,4 ,4- Trime thylcy clohe xan- 2-ol	95	[4]



Table 2: Asymmetric Hydrogenation of β-Ketoesters H<sub>2</sub> **Tem** Conv S/C **Subs** Catal **Pres** perat Solv **Time Prod** ee Refer ersio trate yst **Ratio** sure ure ent (h) uct (%) ence n (%) (°C) (atm) (R)-[RuCl N8222 (+)-Methy ((R)-Methy ] **BINA** 13-[Tf<sub>2</sub>N] aceto 135 >97 >99 [6] P)(p-/meth hydro acetat cyme anol/ xybut ne)]Cl water anoat е (R)-Ethyl Ethyl 4-4-(S)-Meth chloro Ruchloro 135 100 anol/ [6] -3aceto **BINA** water acetat hydro е xybut yrate [Rβ-Ru(BI 2.7 Chiral 10,00 NAP) 40 Ketoe (40 >97 alcoh [7] 0  $Cl_2]_2 \cdot ($ ster psi) ol

**Table 3: Asymmetric Hydrogenation of Olefins** 

NEt₃)



Subs trate	Catal yst	S/C Ratio	H <sub>2</sub> Pres sure (atm)	Tem perat ure (°C)	Solv ent	Time (h)	Conv ersio n (%)	Prod uct	ee (%)	Refer ence
Gera niol	Ru(O Ac) <sub>2</sub> (( R)- BINA P)	-	100	20	95% aq. MeO H	8	97	(S)- Citron ellol	96	[8]
Gera niol	Ru <sub>2</sub> Cl 4[(R)- BINA P] <sub>2</sub> [N( C <sub>2</sub> H <sub>5</sub> ) 3]	-	40	24	Ethan ol- DCM (6:1)	90	92	(S)- Citron ellol	93	[8]
1- Methy lenein dan	Ru(O Ac)₂(( R)- BINA P)	-	-	-	-	-	-	(R)-1- Methy lindan	78	[9] [10]
2-(6'-meth oxy-2'-napht hyl)pr open oic acid	[Ru(S - BINA P)Cl <sub>2</sub> ] n	-	68	22	Meth anol	14	-	Napro xen	94	[11]

## **Experimental Protocols**

Protocol 1: In Situ Preparation of the Ru/(R)-BINAP Catalyst and Asymmetric Hydrogenation of a  $\beta$ -Keto



### **Ester.**[12]

This protocol describes a simplified procedure using commercially available precursors without the need for catalyst isolation.

#### Materials:

- (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
- [Ru(cod)(2-methylallyl)<sub>2</sub>] (cod = 1,5-cyclooctadiene)
- HBr (48% aqueous solution)
- Substrate (e.g., methyl acetoacetate)
- Acetone (degassed)
- Hydrogen gas (H<sub>2</sub>)

#### Procedure:

- Catalyst Preparation (in situ):
  - In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-BINAP
     (2 mol%) and [Ru(cod)(2-methylallyl)<sub>2</sub>] (2 mol%) in degassed acetone.
  - To this solution, add HBr (4 mol%, from a 48% agueous solution).
  - Stir the mixture at room temperature for 10 minutes to form the active catalyst.
- Hydrogenation:
  - Add the β-keto ester substrate (1 equivalent) to the flask containing the in situ prepared catalyst.
  - Purge the flask with hydrogen gas (1 atm, balloon pressure).
  - Heat the reaction mixture to 50 °C and stir vigorously.



- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
- Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.
- The product can be purified by standard methods such as column chromatography.

## Protocol 2: Asymmetric Hydrogenation of Geraniol using a Pre-formed Ru(OAc)<sub>2</sub>((R)-BINAP) Catalyst.[8]

This protocol is a representative example for the hydrogenation of allylic alcohols.

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- Ru(OAc)<sub>2</sub>((R)-BINAP) catalyst
- Geraniol (distilled)
- Methanol (MeOH, degassed)
- Water (degassed)
- Hydrogen gas (H<sub>2</sub>)
- Autoclave

#### Procedure:

- Reaction Setup:
  - In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(OAc)<sub>2</sub>((R)-BINAP) catalyst.
  - Add a solution of geraniol in 95% aqueous methanol. A typical concentration is 1.1 M substrate with a substrate-to-catalyst ratio (S/C) of around 600.
  - Seal the glass liner inside the autoclave.
- Hydrogenation:



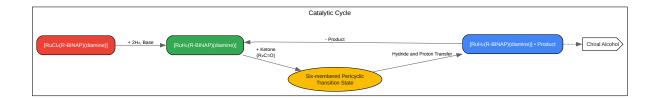
- Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
- Purge the autoclave with hydrogen gas five times to remove any residual air.
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm). For high enantioselectivity, a pressure greater than 90 atm is recommended.[8]
- Place the autoclave in a temperature-controlled bath (e.g., 20 °C) and begin stirring.
- Maintain the reaction for the specified time (e.g., 8 hours).
- After the reaction is complete, carefully release the hydrogen pressure.
- Work-up and Analysis:
  - Open the autoclave and remove the reaction mixture.
  - Concentrate the mixture under reduced pressure.
  - The product, (S)-citronellol, can be purified by distillation.
  - Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.

### **Visualizations**

## Catalytic Cycle of Ru/BINAP-Diamine Catalyzed Ketone Hydrogenation

The proposed mechanism for the hydrogenation of ketones with a Ru/BINAP-diamine complex involves a metal-ligand bifunctional activation.[3][12] The reaction is believed to proceed through an outer-sphere mechanism where the substrate does not directly coordinate to the metal center.[12][13]





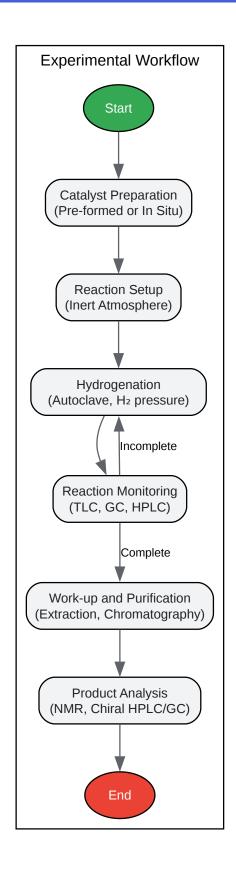
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Caption: Proposed catalytic cycle for Ru/BINAP-diamine catalyzed ketone hydrogenation.

## Experimental Workflow for Ru/(R)-BINAP Catalyzed Hydrogenation

The following diagram outlines a typical experimental workflow for performing a Ru/(R)-BINAP catalyzed hydrogenation reaction in a laboratory setting.





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Caption: General experimental workflow for Ru/(R)-BINAP catalyzed hydrogenation.



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